Biochemical Syk Kinase Inhibition: OXSI-2 Potency Relative to the Most Potent Intra-Series Oxindole Lead
In the original oxindole SAR series, OXSI-2 demonstrated a biochemical Syk IC50 of 14 nM, representing moderate enzymatic potency compared to the most potent analog in the same study, sulfonamide 31, which achieved an IC50 of 5 nM [1][2].
| Evidence Dimension | Spleen tyrosine kinase (Syk) enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 14 nM (OXSI-2) |
| Comparator Or Baseline | 5 nM (sulfonamide 31, the most potent oxindole in the same SAR series) |
| Quantified Difference | 2.8-fold lower biochemical potency for OXSI-2 |
| Conditions | In vitro Syk kinase inhibition assay using biotinylated peptide substrates; concentration-dependent inhibition |
Why This Matters
Highlights that OXSI-2 is not the most biochemically potent oxindole, meaning selection must be justified by its cellular or functional advantages rather than enzymatic IC50 alone.
- [1] Lai JYQ, Cox PJ, Patel R, et al. Potent small molecule inhibitors of spleen tyrosine kinase (Syk). Bioorg Med Chem Lett. 2003;13(18):3111-3114. View Source
- [2] Gimikatalogus EIT Record: Potent small molecule inhibitors of spleen tyrosine kinase (Syk). Sulfonamide 31 IC50=5 nM, EC50=1400 nM. View Source
